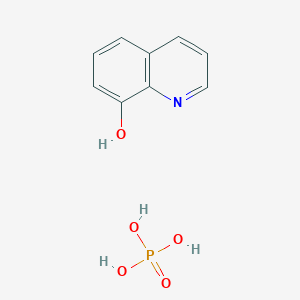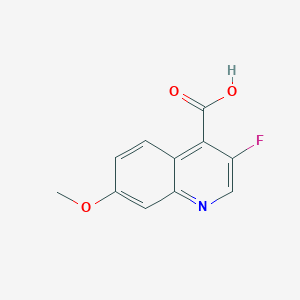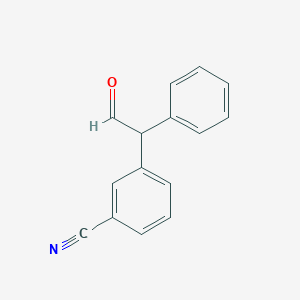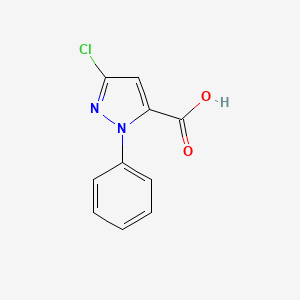![molecular formula C13H10N2O2 B11881890 3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one CAS No. 61442-30-6](/img/structure/B11881890.png)
3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hidroxi-2-metilbenzo[b][1,8]naftiridin-5(10H)-ona es un compuesto heterocíclico perteneciente a la familia de las naftiridinas. Este compuesto se caracteriza por su estructura única, que incluye un grupo hidroxilo en la posición 3 y un grupo metilo en la posición 2 en el núcleo benzo[b][1,8]naftiridina. Ha generado interés en varios campos de la investigación científica debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Hidroxi-2-metilbenzo[b][1,8]naftiridin-5(10H)-ona generalmente involucra la ciclización de ácidos 2-anilinonicotínicos o los nitrilos correspondientes . Este proceso se puede lograr mediante diversas condiciones de reacción, incluido el uso de solventes y catalizadores para facilitar la reacción de ciclización. Los valores de pK2 de estos compuestos varían de −4,63 a −5,98 y se correlacionan con las constantes de sustituyentes σ .
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para 3-Hidroxi-2-metilbenzo[b][1,8]naftiridin-5(10H)-ona no están ampliamente documentados, el enfoque general implica escalar los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y el uso de reactores de flujo continuo, para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Hidroxi-2-metilbenzo[b][1,8]naftiridin-5(10H)-ona experimenta diversas reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo se puede oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: El compuesto se puede reducir para formar derivados dihidro.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en diferentes posiciones en el anillo naftiridina.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios electrófilos y nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas, solventes como etanol o diclorometano y catalizadores para mejorar las velocidades de reacción.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir cetonas, mientras que la reducción puede producir derivados dihidro con actividad biológica alterada.
Aplicaciones Científicas De Investigación
3-Hidroxi-2-metilbenzo[b][1,8]naftiridin-5(10H)-ona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para sintetizar compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de vías biológicas.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de 3-Hidroxi-2-metilbenzo[b][1,8]naftiridin-5(10H)-ona involucra su interacción con objetivos moleculares y vías dentro de los sistemas biológicos. Los grupos hidroxilo y metilo juegan un papel crucial en su afinidad de unión y especificidad hacia enzimas o receptores. El compuesto puede inhibir o activar vías específicas, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos Similares
2-Hidroxi-3-metoxibenzaldehído: Otro compuesto aromático hidroxilado con diferentes patrones de sustitución.
10-Alquilamino-2-metil-1,2,3,4-tetrahidrobenzo[b]-1,6-naftiridinas: Compuestos con núcleos naftiridina similares pero diferentes grupos funcionales.
Singularidad
3-Hidroxi-2-metilbenzo[b][1,8]naftiridin-5(10H)-ona es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas
Propiedades
Número CAS |
61442-30-6 |
|---|---|
Fórmula molecular |
C13H10N2O2 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
3-hydroxy-2-methyl-10H-benzo[b][1,8]naphthyridin-5-one |
InChI |
InChI=1S/C13H10N2O2/c1-7-11(16)6-9-12(17)8-4-2-3-5-10(8)15-13(9)14-7/h2-6,16H,1H3,(H,14,15,17) |
Clave InChI |
NTLCUTRWUUZOLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C(=O)C3=CC=CC=C3NC2=N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyclopentyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11881811.png)









![6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881871.png)


